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Compound of Interest

Compound Name: N-methylcyclopentanamine

Cat. No.: B1568395

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the
Structure-Activity Relationship (SAR) of N-Methylcyclopentanamine Derivatives and Related
Analogs in Therapeutic Research.

The N-methylcyclopentanamine scaffold and its derivatives represent a versatile class of
compounds with significant potential across various therapeutic areas, including antiviral,
anticancer, and antimicrobial applications. The inherent structural features of the cyclopentane
ring, combined with the modifiable amine functionality, provide a rich landscape for structure-
activity relationship (SAR) studies. This guide offers a comparative analysis of key findings
from recent research, presenting quantitative data, detailed experimental protocols, and visual
representations of relevant biological pathways and workflows.

Anti-HIV Activity of Amine-Type
Cyclopentanepyridinone Derivatives

A pivotal study in the exploration of cyclopentane-based compounds as therapeutic agents
focuses on a series of amine-type cyclopentanepyridinone derivatives as potent HIV-1 non-
nucleoside reverse transcriptase inhibitors (NNRTIs). The research highlights the critical role of
the amine substituent in modulating antiviral efficacy and cytotoxicity.

Quantitative SAR Data Summary
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The following table summarizes the anti-HIV-1 activity, cytotoxicity, and reverse transcriptase
(RT) inhibitory activity of key cyclopentanepyridinone derivatives. The core structure consists of
a cyclopentanepyridinone core with varying amine-containing side chains at the C-4 position.

R Group Anti-HIV-1 . RT Selectivity
Compound . o Cytotoxicity o

(Side Activity Inhibition Index (Sl =
ID . (CCso, pM)

Chain) (ECso, pM) (ICs0, HM) CCs0/ECs0)
6 n-Butylamine 76.4 >100 76.4 >1.3
9 n-Hexylamine  0.54 >100 33.89 >185

n_
10 88.7 >100 88.7 >1.1

Heptylamine

Key Observations from SAR Studies:

o Alkyl Chain Length: The length of the alkyl chain on the amine substituent significantly
influences antiviral potency. Compound 9, with a hexylamine side chain, demonstrated the
most potent anti-HIV-1 activity (ECso = 0.54 pM).

 Lipophilicity: The data suggests that an optimal level of lipophilicity is crucial for activity.
While increasing the chain length from butyl (compound 6) to hexyl (compound 9)
dramatically improved potency, a further increase to heptyl (compound 10) resulted in a
decrease in activity.

o Cytotoxicity: Encouragingly, the most active compounds exhibited low cytotoxicity (CCso >
100 uM), leading to high selectivity indices. This indicates a favorable therapeutic window.

Comparative Biological Activities of Cyclopentane
Analogs

The cyclopentane scaffold is a recurring motif in various biologically active molecules. The
following table provides a comparative overview of the biological activities of different classes
of cyclopentane derivatives, illustrating the broad therapeutic potential of this scaffold.
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Compound Class

Therapeutic Area

Key Structural
Features

Reported
Biological Activity

Cyclopentanepyridino

nes

Antiviral (HIV)

Fused cyclopentane-
pyridinone ring with an
amine side chain.

Potent inhibition of
HIV-1 reverse

transcriptase.[1]

Muraymycin Analogs

Antibacterial

Cyclopentane core
replacing the ribose

ring of muraymycins.

Inhibition of MraY, an
essential enzyme in
bacterial cell wall
synthesis. A lipophilic
side chain is crucial

for activity.[2]

Cyclopentanone

Derivatives

Anti-inflammatory

Cyclopentanone ring
with various

substitutions.

Potential inhibition of
cyclooxygenase
(COX) enzymes, key
mediators of

inflammation.[3]

Anthraquinone

Derivatives

Anticancer

Fused cyclopentane-
anthraquinone

system.

Potent antiproliferative
activity against
various tumor cell
lines through DNA
interaction and
topoisomerase |
inhibition.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The

following are protocols for the key assays used in the evaluation of the cyclopentanepyridinone

derivatives.

Anti-HIV-1 Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect MT-4 cells from HIV-1-induced

cytopathogenicity.
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Materials:

MT-4 cells

HIV-1 (IlIB strain)

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
and antibiotics.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS).

Lysis buffer (e.g., 20% sodium dodecyl sulfate in 50% dimethylformamide).

Procedure:

Seed MT-4 cells in a 96-well plate at a density of 1 x 10* cells/well.

Add serial dilutions of the test compounds to the wells.

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Control wells should
include uninfected cells and infected cells without any compound.

Incubate the plate for 5 days at 37°C in a humidified 5% CO2z atmosphere.

After incubation, add 10 pL of MTT solution to each well and incubate for 4 hours.

Add 100 pL of lysis buffer to each well to solubilize the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

The 50% effective concentration (ECso) is calculated as the compound concentration that
protects 50% of cells from virus-induced death.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds on host cells.
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Procedure: The protocol is identical to the anti-HIV-1 activity assay, with the exception that the
cells are not infected with the virus. The 50% cytotoxic concentration (CCso) is the compound
concentration that reduces the viability of uninfected cells by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of
HIV-1 RT.

Materials:
e Recombinant HIV-1 RT
e Poly(rA)-oligo(dT) template-primer

e Reaction buffer (e.g., 50 mM Tris-HCI, pH 7.8, 60 mM KCI, 2 mM dithiothreitol, 5 mM MgClz,
0.1% Triton X-100).

e [3H]-dTTP (tritiated deoxythymidine triphosphate)
e Unlabeled dTTP

» Trichloroacetic acid (TCA)

o Glass fiber filters

Procedure:

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [H]-dTTP.

Add serial dilutions of the test compounds to the reaction mixture.

Initiate the reaction by adding the HIV-1 RT enzyme.

Incubate the reaction at 37°C for 1 hour.

Stop the reaction by adding cold 10% TCA.
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« Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled
DNA.

e Wash the filters with 5% TCA and then with ethanol.
e Measure the radioactivity on the filters using a scintillation counter.

e The 50% inhibitory concentration (ICso) is the compound concentration that reduces the RT
activity by 50%.

Visualizing the Research Workflow and Mechanism

The following diagrams illustrate the logical flow of the research process and the proposed
mechanism of action for the cyclopentanepyridinone derivatives.
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Caption: Experimental workflow for SAR studies of N-methylcyclopentanamine analogs.
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Caption: Proposed mechanism of action for cyclopentanepyridinone NNRTISs.

This guide provides a snapshot of the current understanding of the structure-activity
relationships of N-methylcyclopentanamine scaffolds and their analogs. The presented data
and protocols serve as a valuable resource for researchers aiming to design and develop novel
therapeutic agents based on this promising chemical scaffold. Further investigations into
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diverse biological targets and the exploration of a wider chemical space will undoubtedly unveil
new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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